molecular formula C11H14N2OS B14430841 1,3,4-Thiadiazole, 2,3-dihydro-5-(4-methoxyphenyl)-2,2-dimethyl- CAS No. 82243-13-8

1,3,4-Thiadiazole, 2,3-dihydro-5-(4-methoxyphenyl)-2,2-dimethyl-

Cat. No.: B14430841
CAS No.: 82243-13-8
M. Wt: 222.31 g/mol
InChI Key: VNUFTGKNPPVCNQ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2,3-dihydro-5-(4-methoxyphenyl)-2,2-dimethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazides with appropriate reagents. One common method includes the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of thiosemicarbazide with 4-methoxybenzoyl chloride in the presence of a base such as pyridine can yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods allow for better control over reaction conditions and can significantly reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole derivatives can undergo various types of chemical reactions, including:

    Oxidation: Thiadiazoles can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of thiadiazoles can lead to the formation of thiadiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

1,3,4-Thiadiazole derivatives have a wide range of scientific research applications, including:

    Medicinal Chemistry: These compounds exhibit various biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. They are often explored as potential drug candidates.

    Agriculture: Thiadiazole derivatives are used as fungicides, herbicides, and insecticides due to their ability to inhibit the growth of various pathogens.

    Materials Science: These compounds are used in the development of organic semiconductors, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes, receptors, and DNA. For example, some thiadiazole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Others may interact with receptors to modulate signaling pathways, resulting in anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

1,3,4-Thiadiazole derivatives can be compared with other heterocyclic compounds such as oxadiazoles and triazoles. While all these compounds contain nitrogen and sulfur or oxygen atoms in their ring structures, thiadiazoles are unique in their ability to exhibit a wide range of biological activities. Oxadiazoles and triazoles also have significant applications in medicinal chemistry and materials science, but their chemical reactivity and biological properties can differ from those of thiadiazoles.

List of Similar Compounds

    1,3,4-Oxadiazole: Contains an oxygen atom in place of sulfur.

    1,2,4-Triazole: Contains an additional nitrogen atom in the ring.

    Thiazole: Contains a sulfur atom and a nitrogen atom in a five-membered ring.

Properties

CAS No.

82243-13-8

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2,2-dimethyl-3H-1,3,4-thiadiazole

InChI

InChI=1S/C11H14N2OS/c1-11(2)13-12-10(15-11)8-4-6-9(14-3)7-5-8/h4-7,13H,1-3H3

InChI Key

VNUFTGKNPPVCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(NN=C(S1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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